1-(3,4-Diethyl-phenyl)-ethanone
Description
1-(3,4-Diethyl-phenyl)-ethanone is an acetophenone derivative featuring two ethyl substituents at the 3- and 4-positions of the aromatic ring. While direct data on this compound are absent in the literature reviewed, its structural analogs provide insight into its likely properties. Acetophenones with alkyl, hydroxy, or halogen substituents are widely studied for their physicochemical characteristics, reactivity, and applications in pharmaceuticals and materials science . The ethyl groups in this compound are expected to impart steric bulk and moderate electron-donating effects, influencing solubility, boiling point, and chemical behavior.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(3,4-diethylphenyl)ethanone |
InChI |
InChI=1S/C12H16O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
DLOGMFXHOVFWFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-(3,4-Diethyl-phenyl)-ethanone (hypothetical) with structurally related compounds:
*Hypothetical data; †Calculated; ‡Estimated based on tert-butyl analog.
Key Observations:
- Substituent Effects :
- Ethyl vs. Methyl : The diethyl derivative (hypothetical) has higher molecular weight and hydrophobicity (logP ~3.5) compared to the dimethyl analog (logP 2.8) due to increased alkyl chain length .
- tert-Butyl vs. Diethyl : The tert-butyl analog (176.25 g/mol) has a lower boiling point (117°C) than expected for diethyl, suggesting branching reduces intermolecular forces despite similar molecular weights .
- Electron-Donating vs. Withdrawing Groups : Chlorine substituents (logP 3.2) increase hydrophobicity more than ethyl groups, while hydroxy groups (logP 1.2) enhance polarity and hydrogen-bonding capacity .
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